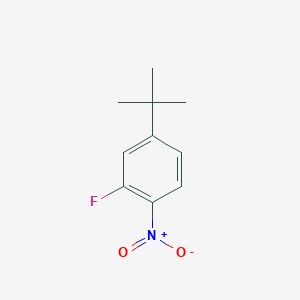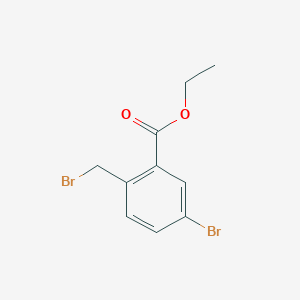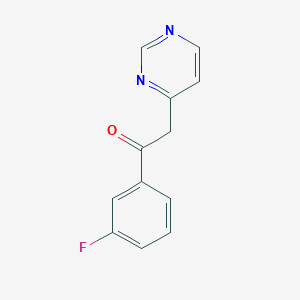
1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone
Vue d'ensemble
Description
The compound “1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone” belongs to a class of organic compounds known as aromatic ketones. These compounds contain a ketone group conjugated with an aromatic ring .
Synthesis Analysis
While specific synthesis methods for “1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone” are not available, similar compounds are often synthesized through various organic reactions, including amidation .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental and computational methods. These properties include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Pharmacological Formulation Development : A study developed a precipitation-resistant solution formulation for a compound similar to 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone, which is nonionizable and poorly water-soluble. This formulation was intended for the treatment of arrhythmia and showed improved plasma concentrations and dose proportionality in rats, dogs, and humans, demonstrating the importance of solubilized, precipitation-resistant formulations for successful toxicological and clinical evaluations of poorly soluble compounds (Burton et al., 2012).
Analgesic and Anti-Inflammatory Properties : Another research synthesized derivatives of pyrimidine, including compounds structurally related to 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone, and tested them for analgesic and anti-inflammatory activities. It was found that the nature of the substituent significantly influenced these activities, and some derivatives showed potent effects, indicating potential applications in pain and inflammation management (Muralidharan et al., 2019).
Anticancer Potential : A study involving the synthesis of fluorinated coumarin–pyrimidine hybrids, similar to 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone, explored their anticancer properties. These compounds showed significant cytotoxicity against human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Hosamani et al., 2015).
Synthesis and Structural Analysis : The synthesis and structural analysis of compounds similar to 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone have been conducted, providing insights into their molecular configuration and potential applications in various fields, including pharmaceuticals (Kang et al., 2015).
Potential in Neurological Disorders : Research into compounds structurally related to 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone revealed their potential in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. One such compound, ITI-214, demonstrated potent inhibitory activity and is under clinical development for various CNS and non-CNS disorders (Li et al., 2016).
Synthesis and Antibacterial Activities : Novel derivatives of pyrimidine, structurally similar to 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone, were synthesized and evaluated for their antibacterial activities. The study highlighted the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-2-pyrimidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-3-1-2-9(6-10)12(16)7-11-4-5-14-8-15-11/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJQAPINLXPTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-oxaspiro[2.5]octane-1-carboxylate](/img/structure/B1398801.png)
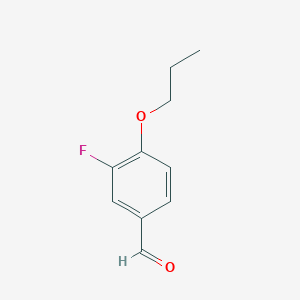
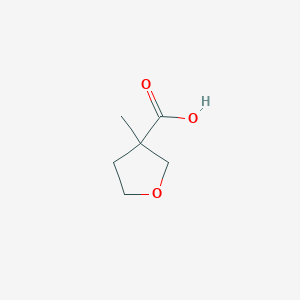
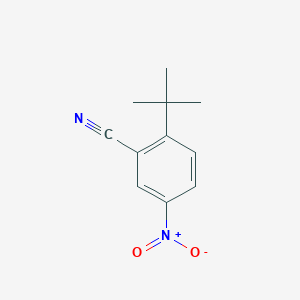
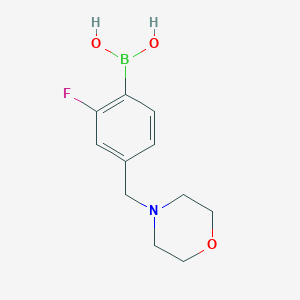
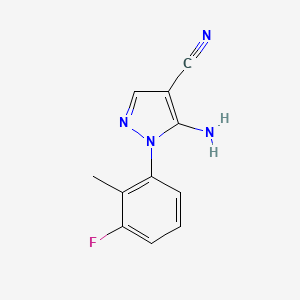
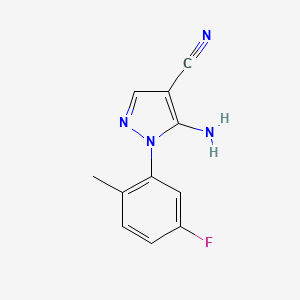
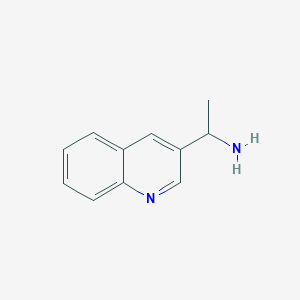
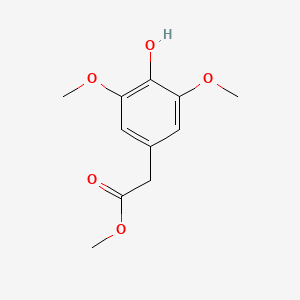
![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)
